molecular formula C12H15NO2 B8512874 Cyclobutylcarbamic Acid Benzyl Ester

Cyclobutylcarbamic Acid Benzyl Ester

Cat. No.: B8512874
M. Wt: 205.25 g/mol
InChI Key: GFOJYKFOVFNOFL-UHFFFAOYSA-N
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Description

Cyclobutylcarbamic Acid Benzyl Ester (CAS: 85705-26-6) is a carbamate derivative featuring a benzyl ester group and a cyclobutane ring substituted with hydroxyl and hydroxymethyl moieties. Its molecular formula is C₁₃H₁₇NO₃, and it is structurally characterized by a carbamate (-O-CO-NH-) linkage bridging the benzyl group and the cyclobutyl ring . Its stereochemistry and functional groups (e.g., hydroxyl, hydroxymethyl) may influence solubility, metabolic stability, and target binding, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl N-cyclobutylcarbamate

InChI

InChI=1S/C12H15NO2/c14-12(13-11-7-4-8-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14)

InChI Key

GFOJYKFOVFNOFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties: Benzyl Acetate

  • Molecular Weight : 150.18 g/mol (vs. 190.24 g/mol for Cyclobutylcarbamic Acid Benzyl Ester) .
  • Solubility : <1 g/L in water (23°C) .
  • Boiling Point : 214°C .

Toxicity Profile: Alkyl Benzoates

  • Methyl Benzoate : Acute oral toxicity (LD₅₀) in rats: 1,430–3,400 mg/kg .

Functional Group Influence: Benzyl Cinnamate

  • Class: Cinnamic acid ester (phenylpropanoid) vs. carbamic acid ester .
  • Applications : Benzyl cinnamate is used in fragrances, while carbamates like this compound are more common in pharmaceuticals.
  • Metabolism : Carbamates undergo hydrolysis to release amines, whereas cinnamate esters are metabolized via β-oxidation.

Analytical and Spectral Comparisons

Parameter This compound DHP-Glucuronic Acid Benzyl Ester Benzyl Acetate
IR Absorption (cm⁻¹) ~1731 (ester C=O stretch) 1731 (ester bond) 1740 (ester C=O)
NMR (¹³C) Cyclobutane carbons: 25–35 ppm Aromatic carbons: 110–150 ppm Acetate CH₃: 21 ppm
Elemental Nitrogen Present (carbamate group) Absent Absent

Key Research Findings

pH-Dependent Synthesis : Acidic conditions (pH 4–6) maximize benzyl ester bond formation, critical for stabilizing this compound during synthesis .

Analytical Challenges: The presence of nitrogen in this compound requires specialized elemental analysis (e.g., CHN mode) compared to non-nitrogenous esters .

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